7,8-Diaminononanoic acid
Overview
Description
7,8-Diaminononanoic acid is an amino fatty acid carrying amino substituents at positions 7 and 8 . It belongs to the class of organic compounds known as medium-chain fatty acids, which are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .
Molecular Structure Analysis
The molecular formula of 7,8-Diaminononanoic acid is C9H20N2O2 . Its average mass is 188.267 Da and its monoisotopic mass is 188.152481 Da .Scientific Research Applications
Inhibition of Mycobacterium tuberculosis Enzymes : 7,8-Diaminononanoic acid is a potential drug target in Mycobacterium tuberculosis. The enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT) transforms 8-amino-7-oxononanoic acid into 7,8-diaminononanoic acid, and its inhibition can pave the way to design new antimycobacterial drugs (Mann, Colliandre, Labesse, & Ploux, 2009).
Role in Dethiobiotin Synthetase Mechanism : Studies on the enzyme dethiobiotin synthetase from Escherichia coli revealed the importance of 7,8-diaminononanoic acid in understanding the enzyme's mechanism. The crystal structures of complexes involving this compound helped in elucidating the synthesis process of dethiobiotin (Huang et al., 1995).
Synthesis and Characterization : A method for the synthesis of 7,8-diaminononanoic acid, an intermediate in the biotin biosynthesis pathway, was developed. This method utilizes microwave irradiation and has been proven efficient for the synthesis of several diamines from corresponding cyclic ureas (Vasanthakumar, Bhor, & Surolia, 2007).
Inhibitor of Leukotriene-A4 Hydrolase : A related compound, 8(S)-amino-2(R)-methyl-7-oxononanoic acid, was found to inhibit leukotriene-A4 hydrolase (LTA4H), an enzyme important in the biosynthesis of inflammatory mediators. This discovery has implications for inflammatory disease treatments (Parnas et al., 1996).
Aminotransferase Inhibition : Aryl hydrazines and hydrazides have been identified as inhibitors of 7,8-diaminopelargonic acid synthase (BioA) in Mycobacterium tuberculosis, suggesting their potential as therapeutic agents in tuberculosis treatment (Dai et al., 2014).
Future Directions
The future directions of 7,8-Diaminononanoic acid research could involve further exploration of its role in biotin synthesis and its potential as a target for antimicrobial and herbicide development . Additionally, more research could be done to understand its interaction with ATP-dependent dethiobiotin synthetase BioD 1 .
properties
IUPAC Name |
7,8-diaminononanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7-8H,2-6,10-11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEGBPIYGIWCDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCCCC(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944351 | |
Record name | 7,8-Diaminononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Diaminononanoic acid | |
CAS RN |
21738-21-6 | |
Record name | 7,8-Diaminononanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21738-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-Diaminopelargonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021738216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,8-Diaminononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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